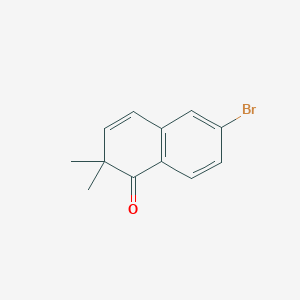

6-Bromo-2,2-dimethylnaphthalen-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11BrO |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

6-bromo-2,2-dimethylnaphthalen-1-one |

InChI |

InChI=1S/C12H11BrO/c1-12(2)6-5-8-7-9(13)3-4-10(8)11(12)14/h3-7H,1-2H3 |

InChI Key |

BSNNSEAEGHFYFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C(C1=O)C=CC(=C2)Br)C |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 6 Bromo 2,2 Dimethylnaphthalen 1 2h One and Analogues

Strategic Approaches to the Naphthalenone Core Synthesis

The construction of the naphthalenone core can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope. These approaches can be broadly categorized into methods that build the bicyclic system through cyclization reactions and those that modify an existing naphthalene (B1677914) ring system.

Cyclization Reactions in Naphthalenone Construction

Cyclization reactions represent a powerful and convergent approach to the naphthalenone skeleton, allowing for the rapid assembly of the bicyclic core from acyclic or monocyclic precursors.

Intramolecular tandem cyclizations offer an elegant and atom-economical pathway to complex cyclic systems like naphthalenones. These reactions often proceed through a cascade of bond-forming events, initiated by a single catalytic or stoichiometric reagent. A common strategy involves the cyclization of α-alkynyl aryl ketones. While specific examples leading directly to 6-bromo-2,2-dimethylnaphthalen-1(2H)-one are not prevalent in the literature, the general methodology provides a framework for its potential synthesis. For instance, the cyclization of an appropriately substituted 2-alkynylarylketone could be envisioned. The reaction mechanism typically involves the activation of the alkyne moiety by a transition metal catalyst, followed by nucleophilic attack from the aromatic ring to form the naphthalenone core.

A plausible, though not explicitly documented, route could involve the intramolecular cyclization of a precursor like 4-(4-bromophenyl)-3,3-dimethyl-1-butyne-1-one. The reaction would likely be promoted by an acid catalyst to facilitate the cyclization onto the activated aromatic ring.

Table 1: Hypothetical Intramolecular Cyclization for a Naphthalenone Precursor

| Starting Material | Reagent | Product |

| 4-(4-bromophenyl)-3,3-dimethylbutanoic acid | Acid Catalyst (e.g., H₂SO₄) | 6-Bromo-2,2-dimethyl-3,4-dihydronaphthalen-1(2H)-one |

This table represents a conceptual synthetic step based on established chemical principles.

[4+2] annulation reactions, a type of cycloaddition, provide a convergent and efficient method for constructing the naphthalenone core. These reactions involve the combination of a four-atom component and a two-atom component to form the six-membered ring of the naphthalenone system.

One notable example is the copper-catalyzed [4+2] annulation cascade of 2-bromo-1-arylpropan-1-ones with terminal alkynes. guidechem.com This method facilitates the formation of multiple new carbon-carbon bonds in a single operation. While this specific reaction leads to 2-methyl-2-substituted naphthalenones, the principle can be extended to the synthesis of 2,2-dimethyl analogs by utilizing a starting material with a gem-dimethyl group. The tolerance of this reaction for halogen substituents, such as bromine, makes it a promising strategy for accessing compounds like this compound. guidechem.com

Another powerful approach involves the rhodium(III)-catalyzed C-H activation and cascade [4+2] annulation of benzoyl sulfoxonium ylides with diazo compounds. This methodology offers excellent regioselectivity and broad substrate tolerance under mild conditions, leading to a variety of multi-substituted naphthalenone sulfoxonium ylides, which can be further transformed into substituted naphthols.

Table 2: Examples of [4+2] Annulation for Naphthalenone Synthesis

| 4-Atom Component | 2-Atom Component | Catalyst/Conditions | Product Type |

| 2-Bromo-1-arylpropan-1-one | Terminal alkyne | Cu(MeCN)₄PF₆, 1,10-phenanthroline | Substituted Naphthalenone |

| Benzoyl Sulfoxonium Ylide | Diazo Compound | Rh(III) catalyst | Naphthalenone Sulfoxonium Ylide |

The Haworth synthesis is a classical and versatile method for the preparation of polycyclic aromatic compounds, including naphthalenes and their precursors, tetralones. The synthesis typically begins with the Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride, such as succinic anhydride. The resulting keto acid is then subjected to reduction, followed by an intramolecular Friedel-Crafts cyclization to form the tetralone ring.

For the synthesis of a precursor to this compound, one could envision starting with bromobenzene (B47551) and dimethylsuccinic anhydride. The subsequent steps would involve reduction of the keto group and then cyclization to form 6-bromo-2,2-dimethyl-1-tetralone. This tetralone can then serve as a direct precursor to the target naphthalenone through subsequent dehydrogenation or aromatization reactions. The synthesis of 6-bromo-1-tetralone has been reported via the Sandmeyer reaction of 6-amino-1-tetralone, providing a viable entry point to bromo-substituted tetralone systems. chemicalbook.com

A key challenge in this approach is the introduction of the gem-dimethyl group. This can be achieved by the alkylation of a pre-formed tetralone at the C2 position. For instance, 6-bromo-1-tetralone could be subjected to exhaustive methylation at the α-position using a strong base and methyl iodide to yield 6-bromo-2,2-dimethyl-1-tetralone.

Table 3: General Steps in a Haworth-Type Synthesis for a Substituted Tetralone

| Step | Reaction Type | Reactants | Product |

| 1 | Friedel-Crafts Acylation | Aromatic Compound, Cyclic Anhydride | Keto Acid |

| 2 | Reduction (e.g., Clemmensen) | Keto Acid | Arylalkanoic Acid |

| 3 | Intramolecular Cyclization | Arylalkanoic Acid | Tetralone |

Hydrogenation and Reduction Strategies for Naphthalenone Ring Systems

Hydrogenation and reduction reactions are fundamental transformations in organic synthesis and play a crucial role in modifying existing naphthalene ring systems to produce naphthalenones and their saturated derivatives.

Catalytic hydrogenation is a widely employed method for the reduction of the double bonds in the naphthalene ring system to afford tetralones and other partially saturated derivatives. The choice of catalyst and reaction conditions is critical to achieve the desired level of saturation and selectivity. For instance, the selective hydrogenation of naphthalene to tetralin (1,2,3,4-tetrahydronaphthalene) is a well-studied industrial process.

In the context of synthesizing this compound, a potential strategy could involve the catalytic hydrogenation of a corresponding 6-bromo-2,2-dimethylnaphthalene precursor. However, care must be taken to avoid the hydrogenolysis of the carbon-bromine bond, which can be a competing reaction under certain hydrogenation conditions. Molybdenum-based catalysts have shown promise in the selective hydrogenation of substituted naphthalenes. princeton.edunih.gov

Table 4: Catalysts for Naphthalene Hydrogenation

| Catalyst | Product Selectivity | Reference |

| Molybdenum-based catalysts | Selective for partially reduced products | princeton.edunih.gov |

| Ni-Mo/Al₂O₃ | High yield of tetralin | nih.gov |

Metal-Mediated Reductions for Bromo-Naphthol Intermediates

A key transformation in the synthesis of bromo-naphthol derivatives is the selective reduction of poly-brominated precursors. Metal-mediated reduction offers a classic and effective method for achieving this hydrodebromination. Specifically, the synthesis of 6-bromo-2-naphthol (B32079), a crucial intermediate, can be accomplished through the reduction of 1,6-dibromo-2-naphthol (B94854).

A well-documented procedure involves the use of metallic tin in the presence of an acid. orgsyn.orgyoutube.com The process typically begins with the dibromination of β-naphthol to yield 1,6-dibromo-2-naphthol. This intermediate is then subjected to reduction. In a typical lab-scale synthesis, the reaction is carried out by heating the dibrominated compound with mossy tin in glacial acetic acid. orgsyn.orgyoutube.com The tin is added in portions to control the exothermic reaction. youtube.com The reaction proceeds until the metal is fully dissolved, resulting in the selective removal of the bromine atom at the C1 position, which is more sterically hindered and electronically favored for reduction. The crude 6-bromo-2-naphthol product can be isolated in high yield (96–100%) and, while it may contain tin residues, is often pure enough for subsequent synthetic steps. orgsyn.org For higher purity, vacuum distillation can be employed. orgsyn.orgyoutube.com Besides tin, other reducing metals such as iron have also been cited for this transformation. google.com An alternative, non-metallic approach involves reacting 1,6-dibromo-2-naphthol with sulfur dioxide in the presence of a base, which also yields 6-bromo-2-naphthol efficiently. google.com

Table 1: Metal-Mediated Reduction of 1,6-dibromo-2-naphthol

| Precursor | Reagent(s) | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 1,6-dibromo-2-naphthol | Tin (Sn), Acetic Acid | 6-bromo-2-naphthol | 96-100% (crude) | orgsyn.org |

| 1,6-dibromo-2-naphthol | Iron (Fe) or Tin (Sn) | 6-bromo-2-naphthalenes | Not specified | google.com |

| 1,6-dibromo-2-naphthol | SO₂, Potassium Carbonate | 6-bromo-2-naphthol | >84% | google.com |

Electrochemical Synthesis Routes

Electrochemical methods represent a modern and sustainable approach to constructing complex molecular architectures, often avoiding the need for stoichiometric chemical oxidants and metal catalysts. These techniques are particularly powerful for forming carbon-carbon bonds through dehydrogenative coupling reactions.

Dehydrogenative sp2-Coupling Reactions of Naphthols

Anodic oxidation provides a powerful tool for the dehydrogenative sp²-coupling of naphthols and their derivatives. This strategy allows for the direct formation of C-C bonds, leading to dimers and more complex polycyclic systems. nih.gov In this process, the naphthol substrate is oxidized at the anode to generate a radical cation or related reactive species. This intermediate can then couple with another naphthol molecule. Such reactions can be highly sensitive to the solvent and reaction conditions, which control the selectivity and diastereoselectivity of the cyclization. nih.gov

For instance, the electrochemical oxidation of 4-methoxy-1-naphthol (B1194100) has been shown to yield a novel polycyclic naphthalenone motif through a process that is highly dependent on the solvent, with 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) being a key parameter for the desired transformation. nih.gov The direct, anodic dehydrogenative sp²-coupling can be performed in a flow electrolysis setup, which offers advantages in terms of scalability and control. nih.gov This methodology is attractive as it often minimizes waste, with hydrogen being the only byproduct, and avoids the prefunctionalization of the coupling partners that is common in traditional cross-coupling chemistry. nih.gov While direct electrochemical coupling of 6-bromo-2-naphthol itself is not extensively detailed, the principles established with other substituted naphthols suggest its viability for forming bromo-substituted binaphthols and related polycyclic structures, which are valuable in materials science and as chiral ligands. thieme-connect.de

Table 2: Electrochemical Dehydrogenative Coupling of Naphthol Derivatives

| Starting Material | Key Conditions | Product Type | Yield | Reference(s) |

|---|---|---|---|---|

| 4-methoxy-1-naphthol | Flow electrolysis, HFIP solvent | Polycyclic naphthalenone | Up to 88% | nih.gov |

| Phenols/Naphthols | Anodic cross-coupling | Non-symmetric biphenols | Varies | thieme-connect.de |

Regioselective Bromination and Alkylation Strategies

The precise placement of bromo and methyl substituents on the naphthalene ring is critical for defining the final structure and properties of the target compound. This requires highly regioselective synthetic methods.

Direct Bromination Approaches in Naphthalene Derivatives

Direct bromination of naphthalene and its derivatives is a fundamental method for introducing bromine atoms onto the aromatic core. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions, solvent, and the presence of directing groups or catalysts.

For the synthesis of the 6-bromo-2-naphthol intermediate, the process starts with 2-naphthol (B1666908) (β-naphthol). Direct bromination of 2-naphthol with two equivalents of elemental bromine in a solvent like glacial acetic acid initially yields 1,6-dibromo-2-naphthol. orgsyn.orgyoutube.com The hydroxyl group at C2 directs the incoming electrophiles, leading to substitution at the C1 and C6 positions. A patent describes an improved version of this process, carrying out the bromination in an organic solvent such as perchloroethylene at a controlled temperature of 40° to 60° C to optimize the formation of 1,6-dibromo-2-naphthol. google.com This dibrominated compound is the direct precursor for the metal-mediated reduction to 6-bromo-2-naphthol as described previously. orgsyn.orggoogle.com

Introduction of Methyl Functionality via Photobromination of Dimethylarenes

The introduction of methyl groups can be achieved through various means. One powerful, though indirect, strategy involves the photochemical activation of existing alkyl groups on an aromatic ring. While not a direct methylation, photobromination of a methylarene, such as a methylnaphthalene, can generate a benzylic bromide. This reactive intermediate is a versatile handle for further functionalization.

The free-radical bromination of a methyl group on a naphthalene ring using N-bromosuccinimide (NBS) and a radical initiator (like AIBN) or light (photobromination) yields a bromomethylnaphthalene. This species can then undergo a variety of nucleophilic substitution reactions. For example, it can be reacted with organometallic reagents or subjected to reductive conditions to ultimately install or modify alkyl functionality. While specific examples leading to this compound via this exact route are not prominent, the strategy is a cornerstone of synthetic organic chemistry for modifying benzylic positions.

Ortho-Directed Metalation Methodologies for Substituted Aromatic Systems

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles.

This strategy has been successfully applied to naphthalene systems. For example, using N,N,N',N'-tetraethyl-1,8-naphthalenediamide as a substrate, the two amide groups act as powerful DMGs. Treatment with sec-BuLi in the presence of TMEDA leads to selective lithiation at the C2 and C7 positions. acs.orgacs.org Trapping this intermediate with an electrophile like iodine or trimethylsilyl (B98337) chloride provides a direct route to 2- and 2,7-disubstituted naphthalene derivatives. acs.org This demonstrates the power of DoM to override the natural reactivity of the naphthalene core and install functional groups at specific, otherwise difficult-to-access, positions. In the context of synthesizing analogues of the target compound, a suitably placed DMG on a bromo-naphthalene precursor could be used to introduce methyl or other functional groups at a specific ortho-position. The amide, carbamate, and methoxy (B1213986) groups are all known to be effective DMGs. wikipedia.orgnih.gov

Table 3: Regioselective Functionalization of Naphthalene via DoM

| Naphthalene Substrate | Reagent(s) | Position(s) Functionalized | Product(s) | Reference(s) |

|---|---|---|---|---|

| N,N,N',N'-tetraethyl-1,8-naphthalenediamide | 1. sec-BuLi, TMEDA 2. I₂ | 2 and 2,7 | 2-Iodo- and 2,7-Diiodo-naphthalenediamides | acs.org |

| N,N,N',N'-tetraethyl-1,8-naphthalenediamide | 1. sec-BuLi, TMEDA 2. TMSCl | 2 and 2,7 | 2-(TMS)- and 2,7-bis(TMS)-naphthalenediamides | acs.org |

Advanced Coupling Reactions for Naphthalenone Construction

The formation of the naphthalenone skeleton often involves the strategic creation of carbon-carbon bonds through powerful coupling reactions. These methods allow for the assembly of highly substituted and complex aromatic systems from simpler precursors.

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds in modern organic synthesis. nih.govresearchgate.net The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or pseudo-halide using a palladium or nickel catalyst, is particularly prominent for its functional group tolerance and reliability. nih.govnih.gov This reaction is highly effective for synthesizing substituted naphthalenes and their precursors. nih.govnih.gov

The general catalytic cycle involves an oxidative addition of the organic halide to the metal center, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The choice of catalyst, ligands, and base is crucial for the reaction's success. nih.govrsc.org For instance, palladium-catalyzed annulation of internal alkynes or reactions of 5-(2-bromophenyl)pent-3-en-1-ynes with arylboronic acids provide effective routes to highly substituted naphthalene derivatives. nih.govresearchgate.net

Recent advancements have focused on expanding the scope of coupling partners and employing more earth-abundant metals like nickel as catalysts. rsc.org Nickel catalysts have proven efficient for coupling challenging substrates, such as aryl ethers and esters, which are often less reactive in palladium-catalyzed systems. rsc.org

Table 1: Examples of Catalytic Systems for Suzuki-Miyaura Reactions

| Catalyst | Ligand | Base | Substrates | Product Type | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | Basic Conditions | 5-(2-bromophenyl)pent-3-en-1-ynes, Arylboronic acids | Highly substituted naphthalenes | researchgate.net |

| Palladium Acetate | None (ligandless) | Not specified | Phenoldiazonium salts, Potassium trifluoroborates | Biaryls | nih.gov |

| Nickel Complex | Various | Various | Aryl ethers/esters, Boron reagents | Biaryls | rsc.org |

The inherent inertness of certain organoboron reagents, such as those with a naphthalene-1,8-diaminato (dan) protecting group, allows for sequential cross-coupling reactions, enabling the synthesis of complex oligoarenes without the need for multiple protection-deprotection steps. nih.gov

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that produces β-keto esters or β-diketones by reacting two ester molecules or an ester with another carbonyl compound in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com These resulting diketones are versatile intermediates that can be used to construct cyclic systems, including the naphthalenone framework, through subsequent intramolecular cyclization reactions. researchgate.net

The reaction mechanism is initiated by the deprotonation of an ester at the α-carbon to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide leaving group yields the β-keto ester. wikipedia.orgmasterorganicchemistry.com The use of a stoichiometric amount of base is necessary because the final product, a β-keto ester, is acidic and is deprotonated by the base, driving the reaction to completion. wikipedia.orgorganic-chemistry.org

In a "crossed" Claisen condensation, two different esters are used. libretexts.org To obtain a single product in high yield, one of the esters should not have enolizable α-hydrogens (e.g., an aromatic ester like benzoate). organic-chemistry.orglibretexts.org This strategy prevents self-condensation of one of the reactants, leading to a more controlled outcome. Similarly, a Claisen-type condensation can occur between an ester and a ketone to form a β-diketone. libretexts.org

The intramolecular version of this reaction is known as the Dieckmann condensation, which is particularly useful for forming 5- or 6-membered rings, a key step in the synthesis of bicyclic naphthalenone systems. wikipedia.orgmasterorganicchemistry.com

Advanced functionalization techniques, such as the direct modification of carbon-hydrogen (C-H) bonds, offer efficient pathways to introduce new functional groups onto a pre-formed naphthalene core. Palladium-catalyzed C-H dimethylamination is one such method. rsc.org This reaction allows for the introduction of a dimethylamino group at a specific position on the naphthalene ring system. rsc.org

In a reported example, the dimethylamination of 1-chloromethylnaphthalenes using N,N-dimethylformamide (DMF) as the dimethylamino source occurred selectively at the C-4 position. rsc.org This regioselectivity highlights the directing effects of existing substituents on the ring. The reaction proceeds under mild conditions and demonstrates that other functional groups, such as a halogen atom, can remain intact during the transformation, offering a valuable tool for late-stage functionalization in the synthesis of complex naphthalene analogues. rsc.org

Stereocontrolled Synthesis Considerations for Naphthalenone Frameworks

For naphthalenones and their analogues that contain stereocenters, controlling the three-dimensional arrangement of atoms is critical. Asymmetric synthesis and methods for controlling configuration in cyclic systems are therefore of paramount importance.

Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure or enriched form. This is often achieved using chiral catalysts or auxiliaries. In the context of naphthalenone synthesis, stereospecific cross-coupling reactions represent a powerful strategy. nih.gov These reactions can form challenging quaternary stereocenters with high fidelity if an enantioenriched starting material, such as an alcohol derivative, is used. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis. For example, the enantioselective formal (3+2) cyclization of cyclic β-keto esters with other reagents can be catalyzed by chiral guanidine-amides to produce fused ring systems with high diastereo- and enantioselectivity. rsc.org Another approach combines photocatalysis and organocatalysis to generate chiral radical intermediates that can react asymmetrically. nih.gov This dual catalytic system enables the direct asymmetric addition to strained molecules, installing a stereocenter under mild conditions. nih.govox.ac.uk

Maintaining and controlling the stereochemical integrity of bicyclic frameworks is a significant challenge in organic synthesis. The rigid, three-dimensional nature of these systems requires precise synthetic methods.

One strategy involves stereodefined rearrangements. For instance, a bicyclo[4.3.1]decadiene system, formed via an enantioselective palladium-catalyzed cycloaddition, can undergo a thermal nih.govnih.gov sigmatropic (Cope) rearrangement to yield a bicyclo[3.3.2]decadiene. nih.gov This process transfers the stereochemical information from the starting material to the product in a predictable manner, thus controlling the configuration of the final bicyclic structure. nih.gov The development of asymmetric syntheses for fused bicyclic lactams further demonstrates the ability to control stereochemistry in complex ring systems. cancer.gov These methods are crucial for accessing specific stereoisomers of biologically active molecules and advanced materials based on naphthalenone and related bicyclic scaffolds.

Optimization of Synthetic Pathways

The transition from a synthetic route that is feasible in a laboratory to one that is practical on a larger scale necessitates a systematic approach to optimization. This involves not only improving the yield of each step but also considering factors such as reaction time, temperature, catalyst loading, and solvent selection.

Design of Experiments (DoE) is a powerful statistical tool that allows for the simultaneous investigation of multiple reaction variables. mdpi.com This approach is a significant improvement over the traditional one-variable-at-a-time (OVAT) method, as it can identify interactions between factors and provide a more comprehensive understanding of the reaction landscape with fewer experiments. nih.gov

For the synthesis of a substituted naphthalenone like this compound, DoE can be applied to several key stages. For instance, in the intramolecular Friedel-Crafts cyclization step to form the tetralone precursor, variables such as the type and amount of Lewis acid catalyst, reaction temperature, and concentration can be systematically varied to maximize the yield and minimize the formation of byproducts.

Hypothetical DoE Study for Friedel-Crafts Cyclization:

A DoE study for the cyclization to a 2,2-dimethyltetralone precursor might investigate the following factors:

| Factor | Level 1 | Level 2 | Level 3 |

| Catalyst (Lewis Acid) | AlCl₃ | FeCl₃ | SnCl₄ |

| Catalyst Loading (mol%) | 5 | 10 | 15 |

| Temperature (°C) | 0 | 25 | 50 |

| Reaction Time (h) | 1 | 3 | 6 |

By running a series of experiments as dictated by the DoE software, a response surface model can be generated. This model can predict the optimal conditions for achieving the highest yield of the desired tetralone.

Similarly, the bromination step is critical for the synthesis of the final product. The choice of brominating agent, solvent, and reaction temperature can significantly influence the regioselectivity and yield. Mechanochemical methods for bromination of naphthalene have been explored and optimized, offering a solvent-free and potentially more sustainable approach. nih.gov A DoE approach could be employed to fine-tune the conditions for the specific bromination of the 2,2-dimethylnaphthalen-1(2H)-one precursor.

Illustrative DoE Factors for Bromination:

| Factor | Type | Levels |

| Brominating Agent | Categorical | NBS, Br₂, DBDMH |

| Solvent | Categorical | CH₂Cl₂, CCl₄, Acetic Acid |

| Temperature (°C) | Continuous | 20-60 |

| Catalyst | Categorical | None, FeBr₃, Zeolite |

The results from such a study would provide a detailed map of the reaction space, identifying the critical factors and their interactions, ultimately leading to a more robust and higher-yielding process.

For the synthesis of this compound, several aspects of scalability and efficiency can be considered:

Raw Material Sourcing and Cost: The availability and cost of starting materials are primary considerations for large-scale production. Identifying efficient routes from readily available and inexpensive precursors is key.

Reaction Time and Throughput: Reducing reaction times and increasing the amount of product produced per unit of time (throughput) are crucial for industrial-scale synthesis. This can be achieved through catalyst optimization, higher concentrations, or the use of flow chemistry.

Work-up and Purification: Simplifying work-up procedures and minimizing the need for chromatographic purification are significant factors in improving process efficiency. Crystallization is often a preferred method for purification on a large scale.

Solvent and Reagent Selection: The choice of solvents and reagents should favor those that are less toxic, easier to handle, and recyclable. The use of greener solvents is an important consideration in modern process chemistry.

Process Safety: A thorough understanding of the reaction thermodynamics and potential hazards is essential for safe scale-up. This includes identifying any exothermic events and ensuring adequate cooling capacity.

Iii. Comprehensive Spectroscopic Characterization of 6 Bromo 2,2 Dimethylnaphthalen 1 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³, it provides detailed information about the molecular framework.

The ¹H NMR spectrum of 6-Bromo-2,2-dimethylnaphthalen-1(2H)-one would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Aromatic Protons: The protons on the aromatic ring would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. The presence of the electron-withdrawing bromine atom and the carbonyl group would further influence the precise chemical shifts. For instance, the proton ortho to the bromine atom (H-5) and the protons on the same ring as the carbonyl group (H-8) would be expected at the lower end of this range. The coupling patterns (e.g., doublets, doublet of doublets) and coupling constants (J) would provide critical information about the connectivity of these protons.

Aliphatic Protons: The protons of the two methyl groups at the C-2 position would be expected to appear as a singlet in the upfield region (δ 1.0-1.5 ppm), as they are equivalent and not coupled to any other protons. The methylene (B1212753) protons at the C-3 position would likely appear as a singlet as well, at a slightly more downfield position (δ 2.5-3.0 ppm) due to their proximity to the aromatic ring.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H-3 | ~2.8 | s |

| H-4 | ~6.2 | d |

| H-5 | ~7.6 | d |

| H-7 | ~7.4 | dd |

| H-8 | ~8.0 | d |

| C(CH₃)₂ | ~1.3 | s |

This is a hypothetical data table based on known chemical shift values for similar structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Carbonyl Carbon: The carbon of the ketone group (C=O) is highly deshielded and would be expected to appear significantly downfield (δ 190-200 ppm).

Aromatic Carbons: The carbons of the aromatic ring would resonate in the δ 120-150 ppm region. The carbon atom attached to the bromine (C-6) would be influenced by the halogen's electronegativity and would have a characteristic chemical shift. The quaternary carbons of the aromatic ring would typically show weaker signals.

Aliphatic Carbons: The quaternary carbon at C-2 would appear in the aliphatic region, as would the carbons of the two methyl groups. The methylene carbon at C-3 would also be found in this region.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C=O | ~198 |

| Aromatic C-Br | ~120 |

| Aromatic CH | 125-135 |

| Aromatic C (quaternary) | 130-150 |

| C-2 | ~45 |

| C-3 | ~35 |

| C(CH₃)₂ | ~25 |

This is a hypothetical data table based on known chemical shift values for similar structures.

To unambiguously assign all proton and carbon signals and to determine the complete connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the placement of the dimethyl group at C-2 and the bromine atom at C-6 by observing correlations between the methyl protons and the surrounding carbons, and between the aromatic protons and the carbons of the other ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, which can help to confirm stereochemical details and the three-dimensional structure of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

C=O Stretch: A strong, sharp peak would be expected in the region of 1680-1700 cm⁻¹ for the α,β-unsaturated ketone.

C=C Stretch: Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be seen just below 3000 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration would be expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm that the compound exists predominantly in the keto form rather than its enol tautomer.

Expected FT-IR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1685 |

| Aromatic C=C | ~1600, 1480 |

| Aliphatic C-H | ~2960, 2870 |

| Aromatic C-H | ~3050 |

| C-Br | ~550 |

This is a hypothetical data table based on known vibrational frequencies.

Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch would also be visible in the Raman spectrum, non-polar bonds often give stronger signals in Raman than in IR.

The symmetric vibrations of the aromatic ring and the C-C bonds of the naphthalene (B1677914) skeleton would be expected to be strong in the Raman spectrum.

The C-Br bond, being relatively polarizable, may also show a noticeable Raman signal.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The chromophore in this molecule consists of the brominated naphthalene ring system conjugated with the carbonyl group.

A hypothetical UV-Vis absorption data table is presented below based on typical values for similar aromatic ketones.

| Electronic Transition | Predicted Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Expected Range) |

| π → π | ~250-280 | High (10,000 - 50,000) |

| n → π | ~320-350 | Low (100 - 1,000) |

This table is predictive and not based on reported experimental data.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. The molecular formula of this compound is C₁₂H₁₃BrO. evitachem.com The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum, M+ and M+2.

The theoretical exact masses for the two most abundant isotopes are calculated as follows:

| Isotopic Formula | Theoretical Exact Mass (m/z) |

| C₁₂H₁₃⁷⁹BrO | 252.01497 |

| C₁₂H₁₃⁸¹BrO | 254.01292 |

This table presents calculated theoretical values.

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to produce a series of fragment ions that are characteristic of its structure. The molecular ion peak would be observed, and subsequent fragmentation would likely involve the loss of key functional groups.

A plausible fragmentation pathway would include:

Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z [M-15]⁺.

Loss of the dimethyl group (-C(CH₃)₂): This would lead to a fragment at m/z [M-42]⁺.

Loss of the bromine atom (-Br): A significant peak at m/z [M-79/81]⁺ would be expected.

Cleavage of the carbonyl group (-CO): This would produce a fragment at m/z [M-28]⁺.

The analysis of these and other fragments would provide strong evidence for the assigned structure of the molecule.

X-ray Crystallography for Definitive Structural Assignment

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of a suitable single crystal would yield detailed geometric parameters. For the related compound 7-Bromo-9-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one, the cyclohexene (B86901) ring attached to the xanthene system is puckered. nih.gov It is expected that the dihydronaphthalenone ring in this compound would adopt a non-planar conformation. The gem-dimethyl groups at the C2 position would influence the ring's puckering. The crystallographic data would also precisely define the geometry of the aromatic ring and the carbonyl group.

A hypothetical table of selected crystallographic parameters that would be obtained is shown below.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Volume (V) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Density (calculated) | Calculated density of the crystal |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

This table is illustrative of the data that would be obtained from a single-crystal X-ray diffraction study.

The arrangement of molecules in the crystal lattice, known as the crystal packing, is governed by noncovalent interactions. A detailed analysis of the crystal structure of this compound would reveal these interactions, which are crucial for understanding the solid-state properties of the compound.

Key noncovalent interactions that would be investigated include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms such as the carbonyl oxygen of a neighboring molecule.

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors, weak C-H···O hydrogen bonds involving the aliphatic and aromatic C-H groups and the carbonyl oxygen are likely to be present.

π-π Stacking: The aromatic naphthalene rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

The study of these supramolecular interactions provides insight into how the molecules self-assemble in the solid state. researchgate.net

Iv. Computational Chemistry and Theoretical Investigations of 6 Bromo 2,2 Dimethylnaphthalen 1 2h One

Quantum Chemical Calculations

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

No published studies were found that specifically detail the use of Density Functional Theory (DFT) to determine the ground state geometry and electronic structure of 6-Bromo-2,2-dimethylnaphthalen-1(2H)-one. Such a study would typically involve optimizing the molecular geometry to find the lowest energy conformation and analyzing properties such as bond lengths, bond angles, dihedral angles, and the distribution of electron density.

Ab Initio Methods for High-Level Electronic Structure Analysis

There is no available research that applies high-level ab initio methods to analyze the electronic structure of this compound. These methods, while computationally intensive, can provide very accurate electronic property predictions.

Spectroscopic Property Prediction and Validation

Computational Prediction of NMR Chemical Shifts (e.g., Gauge-Including Atomic Orbital (GIAO) Method)

Specific computational predictions of the ¹H and ¹³C NMR chemical shifts for this compound using methods like the Gauge-Including Atomic Orbital (GIAO) method have not been reported in the scientific literature. This type of analysis is crucial for confirming the structure of newly synthesized compounds.

Simulation of Vibrational Frequencies and Potential Energy Distributions (PED)

There are no available reports on the simulation of the infrared (IR) and Raman spectra for this compound. Such simulations would calculate the vibrational frequencies and their corresponding modes, often accompanied by a Potential Energy Distribution (PED) analysis to assign the calculated frequencies to specific molecular vibrations.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

No studies utilizing Time-Dependent Density Functional Theory (TD-DFT) to calculate the electronic absorption spectrum of this compound were found. This analysis would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, providing insight into the compound's behavior in UV-Vis spectroscopy.

Computational Prediction of Optical Rotatory Powers and Electronic Circular Dichroism (ECD) Spectra for Absolute Configuration Assignment

The absolute configuration (AC) of a chiral molecule can be determined by comparing its experimental Electronic Circular Dichroism (ECD) spectrum with a spectrum predicted by quantum-mechanical calculations. nih.govresearchgate.net Time-Dependent Density Functional Theory (TDDFT) has become a powerful and widely used method for predicting ECD spectra due to its balance of accuracy and computational efficiency. researchgate.netunipi.it

The process for determining the AC of a chiral compound using this method involves several key steps:

Conformational Search: A thorough search for all possible stable conformations of the molecule is performed.

Geometry Optimization: The geometry of each identified conformer is optimized, typically using DFT methods.

ECD Calculation: For each of the low-energy, stable conformers, the ECD spectrum is calculated using TDDFT. researchgate.net

Boltzmann Averaging: The final predicted ECD spectrum is generated by taking a Boltzmann-weighted average of the spectra of all significant conformers at a given temperature. researchgate.net

Comparison: This final computed spectrum is then compared with the experimentally measured ECD spectrum. A good match between the signs and wavelengths of the Cotton effects in both spectra allows for an unambiguous assignment of the molecule's absolute configuration. researchgate.net

While this compound itself is achiral, if a stereocenter were introduced into its structure, this TDDFT-ECD methodology would be the definitive approach for assigning its absolute stereochemistry. The reliability of this method, however, can be influenced by the choice of functional, basis set, and the inclusion of solvent effects, making careful methodology crucial for an accurate assignment. nih.govunipi.it

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comucsb.edu Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be centered on the carbonyl group and the associated π-system.

Table 1: Calculated Frontier Molecular Orbital Energies

This table would contain the calculated energy values for the HOMO, LUMO, and the energy gap for this compound, typically obtained from DFT calculations (e.g., at the B3LYP/6-311G level).

| Parameter | Energy (eV) |

| EHOMO | Value would be calculated |

| ELUMO | Value would be calculated |

| Energy Gap (ΔE) | Value would be calculated |

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule's electron density. Different colors represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red) localized on the oxygen atom of the carbonyl group, due to its high electronegativity and the presence of lone pairs. This site would be the primary target for electrophiles and protonation. The regions around the hydrogen atoms and potentially the bromine atom would exhibit positive potential (blue), indicating them as possible sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a localized representation corresponding to the familiar Lewis structure of bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This method provides a quantitative description of the electron density distribution, yielding natural atomic charges and insights into bonding interactions. wisc.eduwisc.edu

A key feature of NBO analysis is the study of delocalization effects through second-order perturbation theory. It examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The energy of these interactions, E(2), quantifies the extent of hyperconjugation and intramolecular charge transfer, revealing deviations from an idealized Lewis structure. uni-muenchen.de For this compound, significant donor-acceptor interactions would be expected, such as the delocalization of lone pair electrons from the oxygen and bromine atoms into adjacent antibonding orbitals.

Table 2: Calculated Natural Atomic Charges using NBO Analysis

This table would present the calculated partial charges on selected atoms of this compound. These values are crucial for understanding the polarity and electrostatic interactions of the molecule.

| Atom | Natural Charge (e) |

| O (carbonyl) | Value would be calculated (expected to be strongly negative) |

| C (carbonyl) | Value would be calculated (expected to be positive) |

| Br | Value would be calculated (expected to be negative) |

| C (aromatic ring) | Values would be calculated |

| H (aromatic ring) | Values would be calculated |

Global reactivity descriptors derived from the energies of frontier molecular orbitals provide a quantitative measure of a molecule's stability and reactivity. These descriptors are calculated using the energies of the HOMO and LUMO.

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as EA ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (IP - EA) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It indicates the capacity of a molecule to accept electrons.

Electronegativity (χ): The power of a molecule to attract electrons. It is defined as χ = (IP + EA) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts additional electronic charge from the environment. It is calculated as ω = χ² / (2η).

These descriptors provide a comprehensive picture of the chemical nature of this compound, allowing for predictions of its behavior in various chemical reactions.

Table 3: Calculated Global Reactivity Descriptors

This table would summarize the values of key quantum molecular descriptors for this compound, derived from its calculated HOMO and LUMO energies.

| Descriptor | Formula | Value (eV) |

| Ionization Potential (IP) | IP ≈ -EHOMO | Value would be calculated |

| Electron Affinity (EA) | EA ≈ -ELUMO | Value would be calculated |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Value would be calculated |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Value would be calculated |

| Chemical Softness (S) | S = 1 / η | Value would be calculated |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Value would be calculated |

Conformational Analysis and Tautomerism Studies

The structure of this compound presents possibilities for both conformational isomers and tautomers. The partially saturated ring is not planar and can exist in different conformations, such as a half-chair or twist-boat. Computational methods can be used to perform a conformational analysis to identify the most stable conformer(s) and determine the energy barriers for interconversion.

Furthermore, the presence of a ketone functional group adjacent to a carbon atom with hydrogen allows for the possibility of keto-enol tautomerism. scribd.com The keto form, this compound, can exist in equilibrium with its enol tautomer, 6-bromo-1-hydroxy-2,2-dimethylnaphthalene. youtube.com

Computational studies are essential to evaluate the relative stabilities of these two tautomeric forms. researchgate.net By calculating the Gibbs free energy of both the keto and enol forms, it is possible to predict which tautomer will be predominant under equilibrium conditions. These calculations can also be performed in different solvents to model how the environment affects the tautomeric equilibrium. researchgate.net For most simple ketones, the keto form is significantly more stable than the enol form, and this is the expected outcome for this compound, though it would require specific calculations for confirmation.

Energy Differences and Stability of Tautomeric Forms

The structure of this compound, a ketone, allows for the existence of a corresponding enol tautomer, 6-bromo-1-hydroxy-2,2-dimethyl-2H-naphthalene. Tautomers are isomers that readily interconvert, and their relative stability is a crucial factor in determining the reactivity of the compound. Computational methods, particularly density functional theory (DFT), are adept at calculating the relative energies of these forms.

A typical computational workflow to determine the stability of the keto and enol tautomers would involve:

Geometry Optimization: The three-dimensional structures of both the keto and enol forms would be optimized to find their lowest energy conformations.

Energy Calculation: The electronic energy of each optimized structure would be calculated at a high level of theory and with a suitable basis set.

Zero-Point Vibrational Energy (ZPVE) Correction: Vibrational frequency calculations are performed to obtain the ZPVE, which is added to the electronic energy to get a more accurate total energy at 0 K.

Gibbs Free Energy Calculation: To understand the stability at room temperature, thermal corrections to the enthalpy and entropy are calculated from the vibrational frequencies and added to the electronic energy to obtain the Gibbs free energy.

The tautomer with the lower Gibbs free energy is the more stable form under the specified conditions. For most simple ketones, the keto form is significantly more stable than the enol form. However, factors such as aromaticity in the enol form can shift this equilibrium.

Table 1: Hypothetical Relative Energies of Tautomers

| Tautomer | Structure | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Keto | This compound | 0.00 | 0.00 |

| Enol | 6-bromo-1-hydroxy-2,2-dimethyl-2H-naphthalene | Value | Value |

Note: The values in this table are hypothetical and would need to be calculated using quantum chemical software.

Reaction Pathway and Mechanism Elucidation

Computational chemistry is instrumental in mapping out the potential reaction pathways of a molecule and elucidating the mechanisms of these transformations.

For any chemical reaction, the reactants must pass through a high-energy transition state to form products. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which dictates the reaction rate.

Computational chemists use various algorithms to locate the transition state structure connecting reactants and products on the potential energy surface. Once found, the structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The height of this energy barrier provides a quantitative measure of the reaction's feasibility.

A Gibbs free energy profile provides a comprehensive energetic picture of a reaction, mapping the changes in Gibbs free energy as the reaction progresses from reactants through transition states to products. These profiles are crucial for understanding reaction kinetics and thermodynamics.

Table 2: Hypothetical Gibbs Free Energy Profile Data for a Reaction

| Species | Reaction Coordinate | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 0 | 0.00 |

| Transition State 1 | Value | Value |

| Intermediate | Value | Value |

| Transition State 2 | Value | Value |

| Products | Value | Value |

Note: The values in this table are hypothetical and would be specific to the reaction being studied.

Many reactions proceed through highly reactive intermediates. In the case of this compound, reactions could potentially involve electrophilic intermediates, particularly if the carbonyl group is activated or if reactions occur at the bromine-substituted aromatic ring.

Computational studies can help identify and characterize these transient species. For instance, the charge distribution and molecular orbitals of a proposed intermediate can be calculated to confirm its electrophilic nature. Furthermore, the interaction of this intermediate with various nucleophiles can be modeled to predict the likelihood of its interception and the formation of different products. This can be particularly useful in understanding and predicting the outcomes of complex reaction mixtures.

V. Reaction Mechanisms and Reactivity Profile of 6 Bromo 2,2 Dimethylnaphthalen 1 2h One

Reactivity of the Naphthalenone Ketone Moiety

The ketone functionality is a cornerstone of the molecule's reactivity, participating in a variety of chemical transformations.

The carbonyl carbon of the naphthalenone ring is electrophilic and, therefore, susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.commasterorganicchemistry.com The rate and outcome of this reaction are influenced by both steric and electronic factors. In 6-Bromo-2,2-dimethylnaphthalen-1(2H)-one, the presence of two methyl groups at the adjacent C2 position creates significant steric hindrance, which can impede the approach of bulky nucleophiles to the carbonyl carbon.

Conversely, the carbonyl oxygen possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

| Reaction Type | Reagent/Conditions | Expected Product |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

| Acetal Formation | Alcohol (R-OH), Acid Catalyst | Acetal |

This table provides a general overview of expected reactions at the carbonyl center based on established principles of organic chemistry.

Like other carbonyl compounds with α-hydrogens, this compound can, in principle, exist in equilibrium with its enol tautomer. This keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, and the simultaneous shift of the pi-electrons from the C=O bond to form a C=C double bond. chem-station.comlibretexts.orgmasterorganicchemistry.com

However, for this compound, the α-carbon (C2) is quaternary, bearing two methyl groups, and thus has no α-hydrogens. Consequently, enolization involving the C2 position is not possible. Enolization can, however, occur towards the C3 position if a hydrogen is present, though this is not the case in the parent structure. The absence of α-hydrogens at the C2 position means that the keto form is overwhelmingly favored, and reactions that proceed via an enol or enolate intermediate at this position are precluded. chemistrysteps.com For simple ketones, the keto form is generally more stable than the enol form. libretexts.orgfiveable.me The stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding, neither of which are significant drivers for enolization in this specific molecule. fiveable.me

Reactivity of the Bromo-Substituent

The bromine atom attached to the naphthalene (B1677914) ring at the C6 position is a key site for synthetic modification.

Nucleophilic aromatic substitution (SNA) is a potential reaction pathway for the bromo-substituent. In this reaction, a nucleophile displaces the bromide ion. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups ortho and/or para to the leaving group is typically required to stabilize the negatively charged intermediate (Meisenheimer complex) and facilitate the reaction. numberanalytics.commasterorganicchemistry.comlibretexts.orgchemistrysteps.com

In this compound, the carbonyl group at the C1 position is an electron-withdrawing group. numberanalytics.com However, its activating effect on the C6 position is transmitted through the naphthalene ring system. The effectiveness of this activation for an SNAr reaction at the C6 position would depend on the specific nucleophile and reaction conditions. Generally, carbonyl groups are considered activating for SNAr when positioned ortho or para to the leaving group. chemistrysteps.com

The bromo-substituent of this compound is well-suited for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comyoutube.com It is a versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups at the C6 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com This provides a direct route to arylamine derivatives of the naphthalenone core. A variety of primary and secondary amines can be used as coupling partners.

| Cross-Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Resulting Bond |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc. | C-C |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃/XPhos, RuPhos, etc. | C-N |

This table summarizes common palladium-catalyzed cross-coupling reactions applicable to the bromo-substituent.

Reactivity of the Geminal Dimethyl Groups

The steric bulk of the gem-dimethyl group can influence the approach of reagents to the adjacent carbonyl group, as discussed in section 5.1.1. Furthermore, the gem-dimethyl group can influence the conformation of the dihydronaphthalenone ring.

A key concept related to the presence of gem-dialkyl groups is the Thorpe-Ingold effect , also known as the gem-dimethyl effect. chem-station.comwikipedia.orglucp.net This effect describes the acceleration of intramolecular reactions, such as cyclizations, due to the presence of geminal substituents. The gem-dimethyl group can decrease the internal bond angle and restrict bond rotation, thereby increasing the probability of a reactive conformation for intramolecular processes. chem-station.comnih.gov While this effect is most pronounced in cyclization reactions, the underlying principle of conformational constraint can influence the reactivity of the molecule in other contexts as well.

Under more forcing conditions, such as those employed in C-H activation catalysis, the methyl C-H bonds could potentially be functionalized. Palladium-catalyzed C-H activation has been shown to convert gem-dimethyl groups into cyclopropanes in other systems, suggesting a potential, albeit likely challenging, avenue for derivatization. nih.govpsu.edu

Steric and Electronic Influences on Reactivity

The reactivity of this compound is significantly modulated by both steric and electronic factors originating from its substituents.

Steric Influences: The most prominent steric feature is the gem-dimethyl group at the C-2 position, adjacent to the carbonyl group. This substitution creates considerable steric hindrance around the α-carbon and the carbonyl oxygen. This bulkiness can impede the approach of nucleophiles to the carbonyl carbon and hinder reactions that require the formation of an enolate at the C-2 position.

Electronic Influences: The electronic profile of the molecule is shaped by two key functional groups: the electron-withdrawing carbonyl group and the bromine atom.

Carbonyl Group: The carbonyl group deactivates the aromatic ring towards electrophilic aromatic substitution by withdrawing electron density through its resonance and inductive effects. This deactivation makes the attached benzene (B151609) ring less nucleophilic. youtube.com

The combination of these effects makes the aromatic ring significantly less reactive towards electrophiles compared to unsubstituted benzene.

Potential for Aliphatic Substituent Reactions (e.g., Photobromination)

The aliphatic portion of the molecule, specifically the two methyl groups at the C-2 position, offers a site for radical reactions. While the aromatic ring is deactivated towards many reaction types, the methyl C-H bonds can be targeted under specific conditions.

Photobromination, a reaction initiated by light (hν), proceeds via a free radical mechanism. youtube.com In this process, a bromine radical (Br•) abstracts a hydrogen atom to form a carbon-centered radical. For this compound, this would involve the abstraction of a hydrogen from one of the methyl groups to form a primary radical. This radical would then react with a molecule of Br₂ to form a bromomethyl product and a new bromine radical, propagating the chain reaction. libretexts.org

Aromaticity and Ring System Reactivity

The core structure of this compound is a tetralone, which means it consists of a fused ring system where one ring is aromatic and the other is a saturated, six-membered ketone ring. This inherent difference in the two rings is the primary determinant of its reactivity.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regioselectivity of this reaction on the aromatic ring of this compound is directed by the existing substituents: the bromine atom and the alkyl-substituted ketone ring.

Directing Effects:

Bromine: Halogens are known as ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. wvu.edu This is due to the ability of their lone pairs to stabilize the cationic intermediate (arenium ion) through resonance. wikipedia.org

| Substituent | Electronic Effect | Directing Influence |

| Bromine (at C-6) | Inductively withdrawing, resonance donating | Ortho (C-5, C-7) director |

| Fused Ketone Ring | Deactivating | Meta director (relative to C-4a, C-8a) |

Rearrangement Reactions and Transformations

The structure of this compound, particularly the quaternary carbon at the C-2 position adjacent to a carbonyl group, makes it susceptible to specific rearrangement reactions, especially under acidic conditions.

Acid-Promoted Rearrangements (e.g., Methyl 1,2-Migration and Aromatization)

In the presence of a strong acid, 2,2-disubstituted-1-tetralones can undergo a characteristic rearrangement involving a 1,2-alkyl shift, leading to aromatization of the aliphatic ring. This transformation converts the tetralone skeleton into a fully aromatic naphthalene ring system.

The proposed mechanism for this rearrangement is as follows:

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon.

1,2-Methyl Migration: One of the methyl groups at the C-2 position migrates to the adjacent carbonyl carbon (C-1). This is a classic 1,2-alkyl shift. This step is driven by the formation of a more stable tertiary carbocation at the C-2 position.

Deprotonation and Aromatization: The resulting intermediate can then lose a proton from the C-2 position, leading to the formation of a double bond and restoring the hydroxyl group at C-1.

Dehydration: Subsequent dehydration (loss of a water molecule) from the C-1 and C-2 positions results in the formation of a fully aromatic naphthalene ring.

This acid-catalyzed rearrangement effectively transforms this compound into a substituted dimethylnaphthalene derivative, specifically 6-Bromo-1,2-dimethylnaphthalene. Such rearrangements are valuable in synthetic organic chemistry for creating substituted aromatic systems from cyclic ketone precursors.

Photochemical Transformations

The photochemical behavior of α,α-disubstituted naphthalenones, a class of compounds to which this compound belongs, is characterized by complex rearrangements. While specific studies on the photochemical transformations of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from detailed studies on structurally analogous 2,2-dimethylnaphthalen-1(2H)-ones. The photochemical reactions of these compounds are highly dependent on the substitution pattern on the naphthalenone framework.

Research into the photochemistry of various 2,2-dimethyl- and 2-aryl-2-methylnaphthalen-1(2H)-ones has revealed that a key transformation is the oxadi-π-methane (ODPM) rearrangement. rsc.org This rearrangement is a common photochemical process for β,γ-unsaturated carbonyl compounds. However, studies have shown that for 2,2-dimethylnaphthalen-1(2H)-one and its derivatives, the presence of a substituent at the C-4 position is a critical requirement for this rearrangement to occur efficiently. rsc.org

For instance, irradiation of 2,2,4-trimethylnaphthalen-1(2H)-one resulted in an oxadi-π-methane rearrangement to yield a 1,1a-dihydrocycloprop[a]indenone derivative. In contrast, compounds lacking a substituent at the 4-position, such as 2,2-dimethylnaphthalen-1(2H)-one and 2,2,3-trimethylnaphthalen-1(2H)-one, were found to be largely unreactive under similar photolytic conditions. rsc.org This suggests that the substituent at the C-4 position plays a crucial role, possibly through steric effects that influence the preferred excited-state geometry or reaction pathway. rsc.org

The proposed mechanism for the ODPM rearrangement involves the formation of a diradical intermediate from the excited triplet state of the naphthalenone. This is followed by cyclization and subsequent rearrangement to form the cycloprop[a]indenone product. The 4-methyl group in reactive analogs is thought to facilitate this pathway. rsc.org

In the case of this compound, the bromo substituent is on the aromatic ring and not at the C-4 position. Based on the established substitution requirement, it is predicted that this compound would be relatively stable to photochemically induced oxadi-π-methane rearrangement. rsc.org However, the presence of the heavy bromine atom could influence the photophysics of the molecule, potentially promoting intersystem crossing to the triplet state. While this might enhance the population of the reactive excited state, the absence of a C-4 substituent would likely still inhibit the ODPM pathway.

Alternative photochemical pathways for bromo-aromatic compounds can include homolytic cleavage of the carbon-bromine bond. rsc.org Upon irradiation, the C-Br bond could break to form a naphthyl radical and a bromine radical. These reactive intermediates could then lead to a variety of products through hydrogen abstraction, dimerization, or other radical reactions. However, the energy required for C-Br bond cleavage and its efficiency relative to other photophysical deactivation pathways would determine the significance of this transformation.

Detailed research findings on the photochemical transformations of closely related naphthalenones are summarized in the table below.

| Compound | Substituents | Irradiation Conditions | Products | Reactivity/Rearrangement |

| 2,2-dimethylnaphthalen-1(2H)-one | None at C-4 | Not specified | No significant reaction | Unreactive towards ODPM |

| 2,2,3-trimethylnaphthalen-1(2H)-one | Methyl at C-3 | Not specified | No significant reaction | Unreactive towards ODPM |

| 2,2,4-trimethylnaphthalen-1(2H)-one | Methyl at C-4 | Not specified | 1,1a-dihydrocycloprop[a]indenone derivative | Undergoes ODPM rearrangement |

| 2-(p-methoxyphenyl)-2,4-dimethylnaphthalen-1(2H)-one | Methyl at C-4, p-methoxyphenyl at C-2 | Not specified | ODPM rearrangement products | Undergoes ODPM rearrangement |

Vi. Derivatization and Advanced Synthetic Applications of 6 Bromo 2,2 Dimethylnaphthalen 1 2h One

Strategies for Functional Group Interconversion at the Bromo-Position

The bromine atom at the C-6 position is a key handle for synthetic manipulation, primarily through cross-coupling reactions that are fundamental to modern organic synthesis. Direct nucleophilic aromatic substitution is generally not feasible on such an unactivated aryl bromide. Instead, transition-metal-catalyzed reactions provide efficient pathways for functional group interconversion.

Traditional alkylation and alkoxylation via SNAr mechanisms are not viable for 6-bromo-2,2-dimethylnaphthalen-1(2H)-one due to the electron-rich nature of the naphthalene (B1677914) ring system. However, modern palladium-catalyzed cross-coupling reactions have made these transformations possible. For instance, the Buchwald-Hartwig C-O coupling reaction allows for the formation of aryl ethers from aryl halides. While specific examples on the target naphthalenone are not prevalent in the literature, the general methodology is broadly applicable. Similarly, alkyl groups can be introduced through coupling reactions like the Suzuki or Negishi reactions, using appropriate organometallic reagents.

The conversion of the bromo-substituent to an amino group is a valuable transformation for creating precursors to dyes, pharmaceuticals, and other functional materials.

The Bucherer reaction is a classic method in naphthalene chemistry for the reversible conversion of a naphthol to a naphthylamine in the presence of a sulfite (B76179) or bisulfite. libretexts.org For example, the related compound 6-bromo-2-naphthol (B32079) can be converted to 6-bromo-2-napthylamine. thieme-connect.com While this reaction is specific to naphthols, it highlights a traditional pathway for amination within the bromo-naphthalene family.

A more contemporary and broadly applicable method is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a cornerstone of C-N bond formation. wikipedia.org It allows for the coupling of aryl halides, including bromides, with a wide variety of primary and secondary amines under relatively mild conditions. libretexts.orgwikipedia.org The reaction is highly versatile and has been successfully applied to various bromo-naphthalene and bromo-quinoline systems, often with improved yields under microwave irradiation. nih.govresearchgate.netresearchgate.net The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical and often optimized for specific substrates. thieme-connect.comacs.orgorganic-chemistry.org This method represents the most effective pathway for introducing diverse amino functionalities at the C-6 position of the target molecule.

The bromo-position serves as an excellent anchor point for palladium-catalyzed cross-coupling reactions to construct larger, π-conjugated systems. Such systems are of great interest for their applications in organic electronics and materials science. nih.gov A variety of these reactions have been successfully performed on bromo-naphthalene scaffolds. nih.gov

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used to create biaryl systems or to attach alkyl or vinyl groups.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, extending the conjugated system. organic-chemistry.org This method is known for its high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating an arylethyne linkage. nih.govresearchgate.net It is a powerful tool for building rigid, linear extensions to the aromatic core and is widely used in the synthesis of complex organic materials. researchgate.net

These reactions provide a modular approach to synthesizing a diverse library of derivatives from a single bromo-naphthalene precursor. nih.gov

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Compound (R-B(OR')₂) | Aryl-Aryl, Aryl-Alkyl, Aryl-Vinyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | nih.gov |

| Heck Reaction | Alkene (R'-CH=CH₂) | Aryl-Vinyl | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | organic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne (R'-C≡CH) | Aryl-Alkynyl | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base | nih.govresearchgate.net |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl-Nitrogen | Pd(0)/Pd(II) catalyst, Phosphine ligand, Strong base | wikipedia.orgorganic-chemistry.org |

Modification of the Dimethyl Moiety

Direct synthetic modification of the gem-dimethyl group at the C-2 position is synthetically challenging. The C-H bonds of the methyl groups are generally unreactive, and the quaternary carbon atom is sterically hindered. The gem-dimethyl group is a common motif in natural products and is often installed for its metabolic stability and its ability to induce specific molecular conformations. acs.orgresearchgate.net

While methods for the de novo synthesis of molecules containing gem-dimethyl groups are established nih.gov, post-synthesis modification of this group on the naphthalenone scaffold is not straightforward. Standard functionalization reactions that might target an activated α-position to a ketone would occur at the C-3 methylene (B1212753) position via enolate formation, rather than at the C-2 methyl groups. Advanced techniques such as late-stage C-H activation could potentially offer a route to functionalize these methyl groups, but such methods are highly specific and there is no literature describing their application to this particular compound. Therefore, the gem-dimethyl moiety is generally considered a stable structural element rather than a handle for further derivatization.

Development of Hybrid Molecules and Conjugates